4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester
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Overview
Description
4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is a phenazine derivative known for its antimicrobial properties. This compound is a secondary metabolite produced by certain bacterial strains, such as Burkholderia cepacia . Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects .
Preparation Methods
The synthesis of 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester typically involves the conversion of chorismate to phenazine-1,6-dicarboxylic acid (PDC) through a series of enzymatic reactions . The PDC is then esterified to form the dimethyl ester derivative. Industrial production methods often utilize genetically engineered bacterial strains to enhance the yield of this compound .
Chemical Reactions Analysis
4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.
Medicine: Its antitumor properties are being explored for cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The antimicrobial activity of 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is primarily due to its ability to generate reactive oxygen species (ROS) that damage cellular components of pathogens. The compound targets the cell membrane and DNA, leading to cell death . The exact molecular pathways involved in its antitumor effects are still under investigation.
Comparison with Similar Compounds
Similar compounds include other phenazine derivatives such as phenazine-1-carboxylic acid and phenazine-1,6-dicarboxylic acid. Compared to these compounds, 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester exhibits higher antimicrobial activity and better solubility in organic solvents .
Properties
CAS No. |
66997-72-6 |
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Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
dimethyl 4,9-dihydroxyphenazine-1,6-dicarboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-23-15(21)7-3-5-9(19)13-11(7)17-14-10(20)6-4-8(12(14)18-13)16(22)24-2/h3-6,19-20H,1-2H3 |
InChI Key |
KJEMIJYZGDIPQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)O)N=C3C(=CC=C(C3=N2)O)C(=O)OC |
Origin of Product |
United States |
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